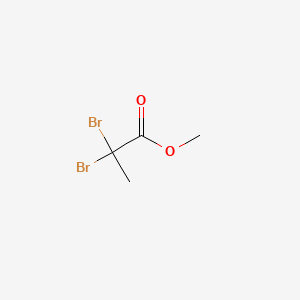

Propanoic acid, dibromo-, methyl ester

CAS No.: 31742-65-1

Cat. No.: VC4039500

Molecular Formula: C4H6Br2O2

Molecular Weight: 245.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 31742-65-1 |

|---|---|

| Molecular Formula | C4H6Br2O2 |

| Molecular Weight | 245.9 g/mol |

| IUPAC Name | methyl 2,2-dibromopropanoate |

| Standard InChI | InChI=1S/C4H6Br2O2/c1-4(5,6)3(7)8-2/h1-2H3 |

| Standard InChI Key | OGRACAVRFYYZQA-UHFFFAOYSA-N |

| SMILES | CC(C(=O)OC)(Br)Br |

| Canonical SMILES | CC(C(=O)OC)(Br)Br |

Introduction

Chemical Identity and Structural Characteristics

Propanoic acid, dibromo-, methyl ester belongs to the class of halogenated esters, characterized by the presence of bromine atoms at the second and third carbon positions of the propanoic acid chain. The ester functional group () enhances its reactivity, making it a versatile intermediate in organic synthesis .

Molecular and Physical Properties

The compound’s physical properties are critical for its handling and application in laboratory settings:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 57–60 °C at 2.5 Torr | |

| Density | 1.932 g/cm³ | |

| Molecular Weight | 245.9 g/mol | |

| Flash Point | 1.7°C |

Its low boiling point under reduced pressure suggests suitability for distillation-based purification methods, while the high density reflects the influence of bromine atoms .

Spectroscopic Data

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide insights into its structural features. The NMR spectrum reveals a quartet at δ 4.31 ppm corresponding to the methine proton adjacent to bromine atoms, while the ester methyl group resonates as a singlet at δ 3.80 ppm . IR spectra show strong absorption bands at 1734 cm (C=O stretch) and 1221 cm (C–O ester stretch) .

Synthesis and Industrial Production

The synthesis of propanoic acid, dibromo-, methyl ester typically involves bromination of methyl propanoate or esterification of dibromopropanoic acid.

Bromination of Methyl Propanoate

Methyl propanoate undergoes radical bromination using elemental bromine () under controlled conditions:

This method yields approximately 70–80% purity, requiring subsequent distillation for purification .

Esterification of Dibromopropanoic Acid

An alternative route involves esterifying 2,3-dibromopropanoic acid with methanol in the presence of an acid catalyst:

This method is favored for scalability, with yields exceeding 85% under optimized conditions .

Industrial and Research Applications

Agrochemical Intermediates

The compound’s reactivity enables its use in synthesizing herbicides and fungicides. For instance, cross-coupling reactions with arylboronic acids yield brominated aromatic esters, which are precursors to crop protection agents .

Polymer Chemistry

As a dihalogenated monomer, it participates in step-growth polymerization to produce brominated polyesters. These polymers exhibit flame-retardant properties, making them valuable in textiles and electronics .

Recent Advances and Future Directions

Green Synthesis Methods

Recent efforts focus on solvent-free bromination using ionic liquids, reducing waste generation. For example, [BMIM][Br] ionic liquids achieve 90% conversion at 50°C, minimizing byproduct formation .

Biomedical Applications

Ongoing research explores its potential as a radiopharmaceutical precursor. Bromine-82-labeled derivatives are being investigated for positron emission tomography (PET) imaging .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume